molecular formula C8H10BrN3O B2396920 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2197522-70-4

2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2396920
CAS No.: 2197522-70-4
M. Wt: 244.092
InChI Key: GSTFRQLOGCLOPC-UHFFFAOYSA-N
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Description

2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol is a chemical compound that features a brominated pyrimidine ring attached to a cyclobutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature overnight .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The brominated pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The cyclobutanol moiety may enhance the compound’s binding affinity and specificity for its targets . Pathways involved in its action may include inhibition of DNA synthesis or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a brominated pyrimidine ring and a cyclobutanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(5-bromopyrimidin-2-yl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-5-3-10-8(11-4-5)12-6-1-2-7(6)13/h3-4,6-7,13H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTFRQLOGCLOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=C(C=N2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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